molecular formula C10H18ClN3O2 B3007688 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide CAS No. 2411252-22-5

3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide

Cat. No.: B3007688
CAS No.: 2411252-22-5
M. Wt: 247.72
InChI Key: ARJDVZJZNYINNH-UHFFFAOYSA-N
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Description

3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a chloropropanoylamino group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide typically involves the reaction of N-ethylpyrrolidine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve N-ethylpyrrolidine in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the chloropropanoyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at reflux temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioamides, or esters.

    Hydrolysis: Formation of N-ethylpyrrolidine and 2-chloropropanoic acid.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloropropionylamino)propionic acid alkyl ester: Similar in structure but with a propionic acid ester group instead of a pyrrolidine ring.

    3-Chloropropionyl chloride: A related compound used as a reagent in organic synthesis.

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide: Another compound with a similar amide linkage but different substituents.

Uniqueness

3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide is unique due to its specific combination of a pyrrolidine ring and a chloropropanoylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN3O2/c1-3-12-10(16)14-5-4-8(6-14)13-9(15)7(2)11/h7-8H,3-6H2,1-2H3,(H,12,16)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJDVZJZNYINNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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